molecular formula C11H13P B14651845 3-Methylidene-1-phenylphospholane CAS No. 52561-63-4

3-Methylidene-1-phenylphospholane

Cat. No.: B14651845
CAS No.: 52561-63-4
M. Wt: 176.19 g/mol
InChI Key: HBOCHZMHLVXWSY-UHFFFAOYSA-N
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Description

3-Methylidene-1-phenylphospholane is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure with a phenyl group and a methylidene group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylidene-1-phenylphospholane can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-phospholene 1-oxide with methylidene reagents under specific conditions. For example, the addition of bromine to 3-methyl-1-phenyl-2-phospholene 1-oxide in the presence of a catalyst like manganese dioxide in dichloromethane can yield 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-phenylphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phospholane derivatives.

    Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as organosilanes, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phospholane derivatives, and substituted phospholanes. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylidene-1-phenylphospholane involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular components to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylidene-1-phenylphospholane include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a methylidene group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various chemical transformations and applications that other similar compounds may not achieve as effectively.

Properties

CAS No.

52561-63-4

Molecular Formula

C11H13P

Molecular Weight

176.19 g/mol

IUPAC Name

3-methylidene-1-phenylphospholane

InChI

InChI=1S/C11H13P/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6H,1,7-9H2

InChI Key

HBOCHZMHLVXWSY-UHFFFAOYSA-N

Canonical SMILES

C=C1CCP(C1)C2=CC=CC=C2

Origin of Product

United States

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